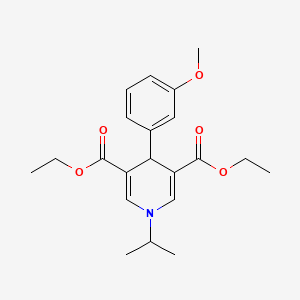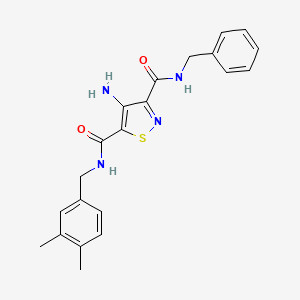![molecular formula C17H14N4O3S B11202801 N-(furan-2-ylmethyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11202801.png)
N-(furan-2-ylmethyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide, often referred to as Furacetam , is a complex organic compound with a fascinating structure. Let’s break it down:
- The furan-2-ylmethyl group contributes a furan ring, which is a five-membered heterocycle containing an oxygen atom.
- The central core consists of a tricyclic system with a thiazole ring (8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca) fused to a cyclohexene ring.
- The acetamide group completes the molecule, providing a functional handle for further modifications.
Preparation Methods
Synthetic Routes:: The synthesis of Furacetam involves several steps, including cyclization reactions and functional group transformations. While I don’t have specific synthetic details, researchers have explored various routes to access this compound.
Industrial Production:: Industrial-scale production methods for Furacetam are not widely documented. academic research provides insights into its synthesis.
Chemical Reactions Analysis
Furacetam likely undergoes several reactions due to its diverse functional groups. Here are some possibilities:
Oxidation: The furan ring could be oxidized to form furan-2-carboxylic acid.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.
Substitution: The acetamide group may participate in nucleophilic substitution reactions.
Common reagents and conditions would depend on the specific reaction. Major products would vary accordingly.
Scientific Research Applications
Chemistry::
- Furacetam’s unique structure makes it an intriguing target for synthetic chemists exploring novel reactions.
- It could serve as a building block for more complex molecules.
- Research on Furacetam’s biological activity is limited, but it may exhibit interesting pharmacological effects.
- Its potential as a cognitive enhancer or nootropic has drawn attention.
- Industrial applications remain speculative, but its structural features could find use in materials science or drug development.
Mechanism of Action
The precise mechanism by which Furacetam exerts its effects remains elusive. Researchers speculate that it may modulate neurotransmitter systems or enhance neuronal function. Further studies are needed to unravel its mode of action.
Comparison with Similar Compounds
While Furacetam is relatively unique, we can compare it to related compounds:
Piracetam: A well-known nootropic, structurally simpler than Furacetam.
Aniracetam: Another nootropic with a different substitution pattern.
Oxiracetam: Yet another member of the racetam family.
: Chemical Abstracts Service (CAS). CAS Registry Number: 135463-81-9. : PubChem. Compound Summary for Furacetam. Link : ChemSpider. Furacetam. Link
Properties
Molecular Formula |
C17H14N4O3S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
InChI |
InChI=1S/C17H14N4O3S/c1-10-20-14-12-5-2-6-18-16(12)25-15(14)17(23)21(10)9-13(22)19-8-11-4-3-7-24-11/h2-7H,8-9H2,1H3,(H,19,22) |
InChI Key |
FGPMMZUBWPVQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NCC3=CC=CO3)SC4=C2C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[3-(benzyloxy)-4-methoxyphenyl]-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11202724.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11202731.png)
![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-fluorobenzyl)urea](/img/structure/B11202739.png)
![3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11202746.png)
![N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11202750.png)
![2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine](/img/structure/B11202751.png)
![5-bromo-N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide](/img/structure/B11202754.png)

![3-Amino-N-(3,4-dimethylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11202769.png)

![3-amino-4-(4-chlorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11202779.png)


![N-(4-bromo-2-fluorophenyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11202793.png)
